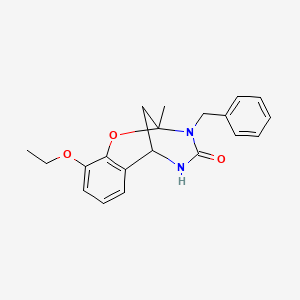
2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an imidazole derivative. Imidazoles are a type of heterocyclic aromatic organic compound that contain a five-membered ring of two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of imidazole derivatives generally consists of a five-membered ring containing two nitrogen atoms and three carbon atoms . The specific positions of the methylthio, 3-nitrophenyl, and phenyl groups in “2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole” would need to be confirmed through spectroscopic analysis.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution . The specific reactions that “2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole” can undergo would depend on the positions and reactivities of the substituent groups.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information on “2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole”, it’s difficult to provide an accurate analysis of its properties.
Scientific Research Applications
Inhibitory Effect on Aldehyde Dehydrogenase
2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a structurally related compound, demonstrates a strong and lasting inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This effect is established through detailed studies involving NMR analysis (Klink, Pachler, & Gottschlich, 1985).
Antimicrobial Applications
Imidazole derivatives, such as those synthesized in the study by Narwal et al. (2012), show significant antimicrobial activities. Various derivatives like 1-(2-bromophenyl)-2-phenyl-1H-phenanthro[9,10-d]imidazole were tested against Candida albicans, demonstrating broad applications in clinical medicine and pharmacological studies (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Synthesis of Stable Nitroxyl Radicals
Reactions of 4H and 2H-imidazole oxides with organolithium compounds followed by oxidation afford stable nitroxyl radicals. This synthesis route is vital for creating sterically hindered radicals and derivatives of 2- and 3-imidazolines, highlighting the chemical versatility of imidazole derivatives (Reznikov & Volodarskii, 1993).
H3-Receptor Histamine Antagonism
A study by Ganellin et al. (1996) synthesized [[(4-Nitrophenyl)X]alkyl]imidazole isosteres, which were evaluated for H3-receptor histamine antagonism. This research suggests potential drug development applications for imidazole derivatives in treating histamine-related conditions (Ganellin, Fkyerat, Bang-Andersen, Athmani, Tertiuk, Garbarg, Ligneau, & Schwartz, 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-22-16-17-11-15(18(16)13-7-3-2-4-8-13)12-6-5-9-14(10-12)19(20)21/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJCGTQNIIKLJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylquinazolin-4-yl)oxy-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B2367185.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-phenylurea](/img/structure/B2367187.png)
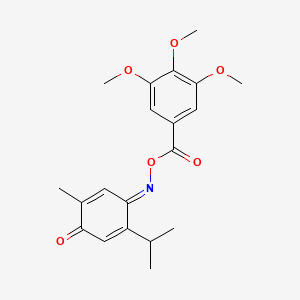
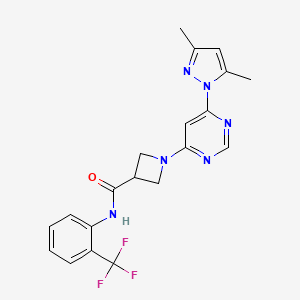
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367190.png)
![2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2367192.png)

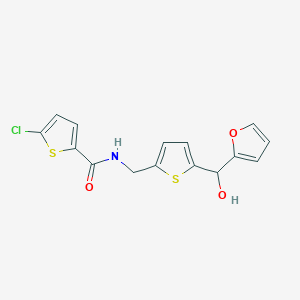
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)
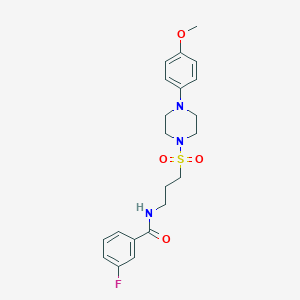
![1-[5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2367201.png)

![N-(3-chloro-2-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2367206.png)
